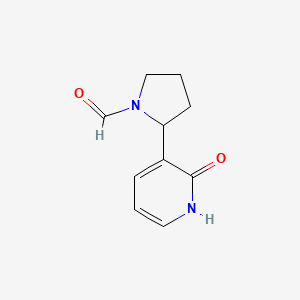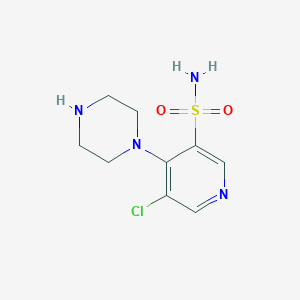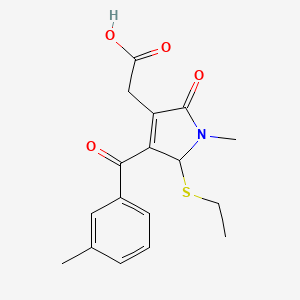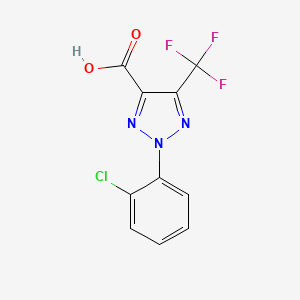
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile:
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound is used in various organic synthesis reactions.
Uniqueness
2-(2-Oxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(2-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-12-6-2-4-9(12)8-3-1-5-11-10(8)14/h1,3,5,7,9H,2,4,6H2,(H,11,14) |
InChI-Schlüssel |
GGOITUFZWWOUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C=O)C2=CC=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)




![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)



